Methyl-2-alpha-L-fucopyranosyl-beta-D-galactoside
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Overview
Description
Methyl-2-alpha-L-fucopyranosyl-beta-D-galactoside is a disaccharide derivative composed of a fucose and a galactose molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl-2-alpha-L-fucopyranosyl-beta-D-galactoside typically involves glycosylation reactions. One common method includes the use of methyl galactoside as a starting material, which undergoes glycosylation with a fucose donor under acidic conditions. Catalysts such as trifluoromethanesulfonic acid (TfOH) are often employed to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound can be scaled up using similar glycosylation techniques, with optimizations for yield and purity. Enzymatic synthesis methods, utilizing glycosyltransferases, are also explored for more environmentally friendly and efficient production .
Chemical Reactions Analysis
Types of Reactions: Methyl-2-alpha-L-fucopyranosyl-beta-D-galactoside can undergo various chemical reactions, including:
Oxidation: This reaction can be performed using oxidizing agents like periodate, leading to the cleavage of vicinal diols and formation of aldehyde groups.
Reduction: Reduction reactions can convert aldehyde groups back to alcohols using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can modify the hydroxyl groups on the sugar moieties, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Sodium periodate in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Aldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Functionalized sugar derivatives.
Scientific Research Applications
Methyl-2-alpha-L-fucopyranosyl-beta-D-galactoside has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex glycoconjugates.
Biology: Studied for its role in cell-cell recognition and signaling processes.
Medicine: Investigated for its potential in developing antitumor and anti-inflammatory drugs.
Industry: Utilized in the production of bioactive compounds and as a model compound in carbohydrate research.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific carbohydrate-binding proteins, such as lectins. These interactions can influence various biological pathways, including cell adhesion, signaling, and immune responses. The molecular targets often involve glycan receptors on cell surfaces, which mediate the compound’s biological activities.
Comparison with Similar Compounds
- Methyl-2-alpha-L-fucopyranosyl-beta-D-glucoside
- Methyl-2-alpha-L-fucopyranosyl-beta-D-mannoside
- Methyl-2-alpha-L-fucopyranosyl-beta-D-xyloside
Comparison: Methyl-2-alpha-L-fucopyranosyl-beta-D-galactoside is unique due to its specific glycosidic linkage and the presence of both fucose and galactose. This combination imparts distinct biological properties, such as enhanced binding affinity to certain lectins compared to its analogs. The structural differences among these compounds result in varied biological activities and applications.
Properties
CAS No. |
37288-45-2 |
---|---|
Molecular Formula |
C13H24O10 |
Molecular Weight |
340.32 g/mol |
IUPAC Name |
(2S,3S,4R,5S,6S)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C13H24O10/c1-4-6(15)8(17)10(19)12(21-4)23-11-9(18)7(16)5(3-14)22-13(11)20-2/h4-19H,3H2,1-2H3/t4-,5+,6+,7-,8+,9-,10-,11+,12-,13+/m0/s1 |
InChI Key |
ZUPSABSQBFCIOU-IBVRSMRASA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC)CO)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC)CO)O)O)O)O)O |
Origin of Product |
United States |
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